Fulvestrant is a synthetic estrogen receptor (ER) antagonist classified as a selective estrogen receptor downregulator (SERD). [, , , , , , , ] Unlike selective estrogen receptor modulators (SERMs) like Tamoxifen, Fulvestrant demonstrates no known agonist activity. [, , ] This characteristic classifies it as a “pure antiestrogen”. [] Fulvestrant plays a crucial role in scientific research, particularly in the field of oncology, serving as a valuable tool for studying estrogen-dependent signaling pathways and developing novel therapies for hormone-receptor-positive breast cancer. [, , , , , , , , , , , , , ]
While the provided papers don't offer a detailed synthesis pathway for Fulvestrant, paper [] alludes to the development of orally bioavailable prodrugs. This paper mentions appending "structurally diverse pro-moieties" to Fulvestrant to enhance its solubility and ADME (absorption, distribution, metabolism, excretion) profile. This suggests modifications to the parent Fulvestrant molecule to improve its pharmaceutical properties.
Fulvestrant exerts its anti-cancer activity by acting as a pure antagonist of the estrogen receptor (ER). [, , , , ] It binds to ER with high affinity, surpassing that of Tamoxifen. [, , ] This binding triggers a cascade of events:
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5